molecular formula C15H13ClO B14291421 [3-(1-Chloroethyl)phenyl](phenyl)methanone CAS No. 126489-64-3

[3-(1-Chloroethyl)phenyl](phenyl)methanone

Cat. No.: B14291421
CAS No.: 126489-64-3
M. Wt: 244.71 g/mol
InChI Key: VQPRZDBXITUING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Chloroethyl)phenylmethanone is an organic compound with the molecular formula C15H13ClO It is a ketone derivative characterized by the presence of a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).

    Friedel-Crafts Acylation: The acyl chloride is then reacted with benzene in the presence of AlCl3 to form the desired ketone.

Industrial Production Methods

Industrial production of 3-(1-Chloroethyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Acyl Chloride: Large quantities of the acyl chloride are prepared using automated reactors.

    Continuous Friedel-Crafts Acylation: The acyl chloride is continuously fed into a reactor containing benzene and AlCl3, ensuring efficient mixing and reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Chloroethyl)phenylmethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the chlorine atom.

    Acetophenone: Contains a methyl group instead of the 1-chloroethyl group.

    Chlorobenzophenone: Similar structure but with the chlorine atom in a different position.

Uniqueness

3-(1-Chloroethyl)phenylmethanone is unique due to the presence of both a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

126489-64-3

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

[3-(1-chloroethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H13ClO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

VQPRZDBXITUING-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.